molecular formula C18H12Cl2F3N3OS B2712900 6-amino-N-(2,6-dichlorophenyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7-tetraene-5-carboxamide CAS No. 626227-29-0

6-amino-N-(2,6-dichlorophenyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7-tetraene-5-carboxamide

Cat. No.: B2712900
CAS No.: 626227-29-0
M. Wt: 446.27
InChI Key: JYSABAULTMZBCF-UHFFFAOYSA-N
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Description

6-amino-N-(2,6-dichlorophenyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7-tetraene-5-carboxamide is a useful research compound. Its molecular formula is C18H12Cl2F3N3OS and its molecular weight is 446.27. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Heterocyclic Chemistry

The compound 6-amino-N-(2,6-dichlorophenyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7-tetraene-5-carboxamide, due to its complex structure, finds applications in the realm of synthetic organic chemistry, particularly in the synthesis of heterocyclic compounds. For instance, studies have demonstrated its utility in the preparation of N,S-containing heterocycles, showcasing the compound's versatility in forming chemically diverse and biologically significant structures. Such reactions often involve methodologies like the Mannich reaction, highlighting innovative approaches to constructing complex molecular architectures (Dotsenko et al., 2012).

Antitumor Activity

In the domain of medicinal chemistry, derivatives of such compounds have shown potential in antitumor activities. The intricate molecular framework allows for the design of molecules that can interact with biological targets, demonstrating the compound's application in developing new therapeutic agents. Research into similar structures has led to the discovery of novel broad-spectrum antitumor agents, suggesting the importance of these compounds in advancing cancer treatment methodologies (Stevens et al., 1984).

Biological Activity Enhancement

The compound's chemical structure serves as a scaffold for synthesizing biologically active molecules, including those with antimicrobial, anti-inflammatory, and antioxidant activities. By functionalizing this core structure with various substituents, researchers have developed compounds with significant biological properties. This demonstrates the compound's role in creating new chemical entities capable of addressing various pharmacological needs, such as combating microbial infections and reducing inflammation (Kumar et al., 2008).

Dyeing and Textile Applications

Furthermore, derivatives based on this compound's framework have found applications in dyeing and textile industries. Through synthetic modifications, these compounds can be tailored to exhibit desirable color properties and fastness, making them suitable for dyeing polyester fibers. Additionally, their inherent antimicrobial activity can impart functional benefits to textiles, highlighting the compound's versatility beyond traditional pharmaceutical applications (Khalifa et al., 2015).

Properties

IUPAC Name

6-amino-N-(2,6-dichlorophenyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2F3N3OS/c19-8-4-2-5-9(20)14(8)26-16(27)15-13(24)11-12(18(21,22)23)7-3-1-6-10(7)25-17(11)28-15/h2,4-5H,1,3,6,24H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSABAULTMZBCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C3C(=C2C(F)(F)F)C(=C(S3)C(=O)NC4=C(C=CC=C4Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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